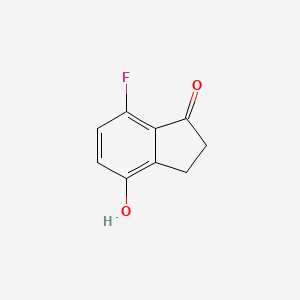

7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one

Description

Contextual Significance of 1H-Inden-1-one Scaffolds in Organic Synthesis

The 1H-inden-1-one, or indanone, framework is a privileged bicyclic ketone structure that is a cornerstone in both organic synthesis and medicinal chemistry. researchgate.net This scaffold is present in a multitude of natural products and has been identified as a crucial pharmacophore in a wide array of biologically active compounds. researchgate.net The versatility of the indanone core allows for extensive functionalization, enabling chemists to modulate the steric and electronic properties of the resulting derivatives to achieve desired biological effects.

The synthesis of the indanone skeleton itself has been a subject of extensive research for nearly a century, with the first preparations dating back to the 1920s. beilstein-journals.orgresearchgate.net Modern synthetic methods offer a plethora of routes to this scaffold, including intramolecular Friedel-Crafts reactions, Nazarov cyclizations, and various transition-metal-catalyzed annulations. beilstein-journals.orgorganic-chemistry.org This robust synthetic accessibility has further cemented its importance as a building block for more complex molecular architectures.

The significance of the 1-indanone (B140024) scaffold is most evident in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have shown potent antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties. beilstein-journals.orgresearchgate.net One of the most prominent examples is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a modified indanone core. researchgate.netnih.gov This wide range of biological activities underscores the therapeutic potential of molecules built upon the 1H-inden-1-one framework.

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anti-Alzheimer's | Neurodegenerative Diseases | researchgate.netbeilstein-journals.org |

| Anticancer | Oncology | researchgate.net |

| Anti-inflammatory | Inflammatory Disorders | beilstein-journals.org |

| Antiviral | Infectious Diseases | researchgate.net |

| Antibacterial & Antifungal | Infectious Diseases | beilstein-journals.org |

| Cardiovascular | Cardiovascular Diseases | beilstein-journals.org |

| Insecticides, Fungicides, Herbicides | Agriculture | beilstein-journals.org |

Strategic Incorporation of Fluorine into Complex Molecular Architectures

The introduction of fluorine into organic molecules is a widely employed and highly effective strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. sci-hub.box The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. researchgate.net

Strategically placing fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug. sci-hub.box

Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with protein targets. Fluorine can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity and selectivity.

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The substitution of hydrogen with fluorine can also lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-receptor interactions. sci-hub.box

Conformational Control: Due to its steric and electronic effects, the introduction of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation.

The growing interest in fluorinated organic compounds has spurred the development of novel and selective fluorination methods, making these valuable modifications more accessible to synthetic chemists. bohrium.com

Overview of Research Trajectories for 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one

While extensive research has been published on the 1-indanone scaffold and on fluorinated organic molecules in general, the specific research trajectory for this compound is primarily as a key synthetic intermediate. chemicalbook.com Its value lies in its pre-functionalized core, offering multiple reaction sites for the construction of more complex molecules. The presence of the fluorine atom, a hydroxyl group, and a ketone provides a versatile platform for a variety of chemical transformations.

The primary research interest in this compound is as a building block for the synthesis of novel, fluorinated bioactive molecules. Given the known anticancer and kinase inhibitory activities of many indanone derivatives, it is plausible that this compound is being investigated for the development of new therapeutic agents. For instance, derivatives of 7-hydroxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated as potent inhibitors of Focal Adhesion Kinase (FAK), a target in ovarian cancer treatment. nih.gov The introduction of a fluorine atom onto this scaffold is a logical next step in the exploration of structure-activity relationships and the optimization of lead compounds.

The synthesis of fluorinated indanones has been an area of active investigation, with methods developed for the preparation of various derivatives. scilit.comsemanticscholar.org The preparation of this compound itself can be achieved through multi-step synthetic sequences, often involving intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid precursor. beilstein-journals.org

| Property | Value | Reference |

|---|---|---|

| CAS Number | 136191-16-7 | chemicalbook.comnih.gov |

| Molecular Formula | C₉H₇FO₂ | chemicalbook.comnih.gov |

| Molecular Weight | 166.15 g/mol | chemicalbook.comnih.gov |

| Appearance | White to light yellow solid | chemicalbook.com |

| Boiling Point (Predicted) | 335.2 ± 42.0 °C | chemicalbook.com |

| Density (Predicted) | 1.412 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 10.30 ± 0.20 | chemicalbook.com |

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive and focused analysis of the chemical compound this compound. The primary objective is to contextualize its significance within the broader fields of organic synthesis and medicinal chemistry. To achieve this, the review will systematically explore the foundational importance of the 1H-inden-1-one scaffold as a privileged structure in drug discovery and as a versatile synthetic intermediate.

Furthermore, this review will delve into the strategic rationale behind the incorporation of fluorine into complex organic molecules, highlighting how this modification can be leveraged to enhance pharmacological properties. By examining these two key aspects—the indanone core and the fluorine substituent—the review will establish a clear framework for understanding the potential research value and applications of this compound. The ultimate goal is to present a cohesive and scientifically rigorous overview that underscores the current state of knowledge and points toward future research directions for this specific compound and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWMVHUPRPELJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255103 | |

| Record name | 7-Fluoro-2,3-dihydro-4-hydroxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092347-77-7 | |

| Record name | 7-Fluoro-2,3-dihydro-4-hydroxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092347-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2,3-dihydro-4-hydroxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Fluoro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One and Its Precursors

Retrosynthetic Analysis and Key Disconnections in 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. amazonaws.com For this compound, the primary disconnections focus on the formation of the indanone core and the introduction of the key functional groups.

A logical primary disconnection is the bond between the carbonyl carbon and the aromatic ring (C1-C7a), which corresponds to an intramolecular Friedel-Crafts acylation in the forward direction. This disconnection reveals a 3-arylpropionic acid or its corresponding acyl chloride as the immediate precursor. The substitution pattern on this precursor is critical for the final product's structure. This leads to precursor A , 3-(2-fluoro-5-hydroxyphenyl)propanoic acid.

Further analysis involves functional group interconversion (FGI). The hydroxyl and fluoro groups on precursor A can be envisioned as being introduced from other functional groups that might facilitate the synthesis. For instance, a hydroxyl group can be derived from a methoxy (B1213986) group via demethylation, and a fluoro group can be introduced from an amino group via a Sandmeyer-type reaction. This suggests a more accessible precursor like 3-(5-methoxy-2-nitrophenyl)propanoic acid, where the nitro group can be reduced to an amine for subsequent fluorination, and the methoxy group serves as a protected hydroxyl group.

Figure 1: Retrosynthetic Pathway for this compound

This diagram illustrates a simplified retrosynthetic analysis, where the primary disconnection strategy involves the intramolecular Friedel-Crafts acylation to form the five-membered ring.

Classical and Contemporary Approaches to the 1H-Inden-1-one Core Synthesis

The construction of the 2,3-dihydro-1H-inden-1-one (indanone) skeleton is a fundamental step. Various methods have been developed, ranging from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions. d-nb.infonih.gov

Intramolecular Friedel-Crafts Acylation: This is the most common and widely used method for synthesizing indanones. nih.govbeilstein-journals.org It typically involves the cyclization of 3-arylpropanoic acids or their more reactive derivatives, such as acyl chlorides. beilstein-journals.orgresearchgate.net The reaction is promoted by a Lewis acid (e.g., AlCl₃, NbCl₅) or a strong protic acid (e.g., polyphosphoric acid (PPA), sulfuric acid). d-nb.infobeilstein-journals.orgresearchgate.net For example, 3-phenylpropanoic acid chloride can be cyclized using aluminum chloride to yield 1-indanone (B140024). beilstein-journals.org The choice of acid catalyst can significantly influence the regioselectivity of the cyclization, especially for electron-rich aromatic precursors. d-nb.inforug.nl

Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones to form cyclopentenones. d-nb.infopreprints.org This method can be adapted to synthesize indanones from specific chalcone (B49325) precursors, creating a conformationally constrained five-membered ring. preprints.org

Transition-Metal-Catalyzed Reactions: Modern synthetic chemistry has introduced various transition-metal-catalyzed methods for indanone synthesis. These include palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and rhodium-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes in a formal [4+1] cycloaddition. organic-chemistry.org Cobalt-catalyzed [2+3] cycloaddition reactions have also been employed to create indenol derivatives, which can be subsequently oxidized to indanones. nih.govresearchgate.net

Table 1: Comparison of Selected Ring-Closing Reactions for Indanone Synthesis

| Method | Typical Precursor | Catalyst/Reagent | Advantage | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-Arylpropanoic acid/chloride | AlCl₃, PPA, H₂SO₄ | Widely applicable, uses simple substrates | d-nb.infobeilstein-journals.orgresearchgate.net |

| Nazarov Cyclization | Divinyl Ketone (Chalcone) | Lewis or Brønsted Acid | Forms cyclopentenone ring efficiently | d-nb.infopreprints.org |

| Palladium-Catalyzed Carbonylation | Unsaturated Aryl Iodide | Palladium Catalyst, CO | Good to excellent yields | organic-chemistry.org |

| Rhodium-Catalyzed [4+1] Cycloaddition | α-Carbonyl Sulfoxonium Ylide + Alkene | Rh(III) Catalyst | Broad functional group tolerance | organic-chemistry.org |

Functional group interconversion (FGI) is a crucial strategy in multi-step synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions or to install the desired functionality in the final product. solubilityofthings.comfiveable.meyoutube.com In the context of synthesizing substituted indanones, FGI is essential for managing the directing effects of substituents during electrophilic aromatic substitution and for introducing the final functionalities.

For instance, a nitro group (NO₂) is a strong meta-director. It can be used to direct other substituents to the meta position and then be reduced to an amino group (NH₂), which is a strong ortho-, para-director. youtube.com This amino group can be further converted into a wide range of other substituents via diazotization to form a diazonium salt. youtube.com This strategy is particularly useful for introducing groups like halogens (including fluorine) or a hydroxyl group onto the aromatic ring with high regioselectivity.

Another common FGI is the protection of reactive functional groups. A hydroxyl group, for example, is often protected as a methyl ether (methoxy group) to prevent it from interfering with reactions such as Friedel-Crafts acylation. The ether can then be cleaved in a later step to reveal the hydroxyl group.

Regioselective Introduction of Fluorine and Hydroxyl Functionalities in this compound

Achieving the correct placement of the fluorine and hydroxyl groups at the C7 and C4 positions, respectively, is a significant challenge that requires highly regioselective methods.

The introduction of fluorine into an aromatic ring can be accomplished through several methods. The choice of method depends on the nature of the substrate and the desired regiochemistry.

Electrophilic Fluorination: This involves the use of reagents that act as a source of an electrophilic fluorine atom (e.g., Selectfluor®). However, controlling the regioselectivity of direct electrophilic fluorination on an activated or deactivated ring can be difficult.

Nucleophilic Aromatic Substitution (Sandmeyer and Schiemann Reactions): A more controlled and common method for regioselective fluorination is through the displacement of a diazonium salt. An appropriately positioned amino group on the aromatic precursor can be converted into a diazonium salt using nitrous acid. The subsequent decomposition of this salt in the presence of a fluoride (B91410) source, such as in the Schiemann reaction (using HBF₄) or related methods, installs the fluorine atom at the precise location of the original amino group. This approach was successfully used to synthesize 7-chloroindanone from 7-amino-1-indanone via traditional Sandmeyer reaction conditions. researchgate.net A similar strategy could be applied for the synthesis of 7-fluoro-1-indanone (B1273118), a key precursor. A synthesis for 7-fluoro-1-indanone starting from 2-fluorobenzoic acid has been described, involving a Friedel-Crafts acylation followed by cyclization. chemicalbook.com

Table 2: Key Fluorination Methodologies

| Method | Reagent | Key Feature | Reference |

|---|---|---|---|

| Schiemann Reaction | HBF₄, NaNO₂ | Regiospecific introduction of fluorine via a diazonium salt | researchgate.net |

| Friedel-Crafts Acylation/Cyclization | 2-Fluorobenzoic acid, AlCl₃ | Builds the fluorinated indanone core from a fluorinated precursor | chemicalbook.com |

Introducing a hydroxyl group onto an aromatic ring with high regioselectivity can be achieved either by functionalizing a pre-existing ring or by constructing the ring with the hydroxyl group (or a precursor) already in place.

Hydroxylation of Pre-formed Indanones: Direct hydroxylation of an indanone is possible but may lack regioselectivity. Biotransformations using enzymes like naphthalene (B1677914) dioxygenase (NDO) have been shown to regioselectively hydroxylate 1-indanone, although typically on the aliphatic part of the molecule. nih.gov Chemical methods using directing groups can achieve regioselective C-H hydroxylation on the aromatic ring. For example, imine directing groups in combination with copper and H₂O₂ have been used for the regioselective hydroxylation of cyclic alkyl aryl ketones. nih.govacs.org The electronics of existing substituents often guide the position of hydroxylation. nih.govacs.org

Synthesis from Hydroxylated Precursors: A more common and controllable strategy is to begin with a starting material that already contains the hydroxyl group or a protected version of it (e.g., a methoxy group). For example, a methoxy-substituted phenylpropanoic acid can be cyclized to form a methoxy-indanone. The final step would then be the deprotection (demethylation) of the methoxy group to reveal the desired hydroxyl functionality. This approach avoids potential issues with regioselectivity and harsh conditions associated with direct hydroxylation.

Stereochemical Considerations in Synthetic Pathways to this compound (if applicable)

The target molecule, this compound, is achiral as it does not possess any stereocenters. However, stereochemistry becomes a critical consideration when synthetic pathways involve the introduction of substituents at the C2 or C3 positions of the indanone ring, a common strategy in the development of pharmaceutical agents. organic-chemistry.org Many biologically active indanone derivatives owe their efficacy to specific stereoisomers.

Enantioselective synthesis of chiral indanones is often achieved through asymmetric catalysis. For example, rhodium-catalyzed asymmetric intramolecular 1,4-additions have been employed to create enantioenriched 3-aryl-1-indanones. organic-chemistry.org Similarly, nickel-catalyzed reductive cyclizations of enones can produce indanones with high enantiomeric induction. organic-chemistry.org

Should the synthesis of this compound proceed through a chiral intermediate, for instance, a derivative with a chiral auxiliary or a transiently substituted C2 or C3 position, the principles of stereoselective synthesis would be paramount. Biocatalytic methods, as discussed below, can also introduce chirality with high selectivity, such as the enzymatic hydroxylation of an indanone precursor at the C3 position to yield a chiral 3-hydroxy-1-indanone. nih.govasm.org While this specific chirality is not present in the final target molecule, the use of such intermediates could be a strategic approach in a multi-step synthesis, requiring careful control of stereochemistry that is later removed.

Catalytic Methodologies in this compound Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective pathways that often outperform classical stoichiometric reactions. For the synthesis of substituted indanones, transition metal catalysis, organocatalysis, and biocatalysis each provide distinct advantages.

Transition metal catalysis offers a versatile toolkit for the construction of the 1-indanone core. researchgate.net These reactions often proceed under mild conditions with high functional group tolerance and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for carbonylative cyclization of unsaturated aryl halides. organic-chemistry.orgbeilstein-journals.org A potential route to a precursor for the target molecule could involve the palladium-catalyzed carbonylation of a suitably substituted 2-iodo- or 2-bromostyrene (B128962) derivative. Tandem reactions, such as a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization, can build densely functionalized indanones in a single pot. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for C-H activation and annulation reactions. organic-chemistry.orgresearchgate.net For example, a Rh(III)-catalyzed reaction of an aromatic compound with an activated alkene via C-H activation can furnish substituted indanones. organic-chemistry.org Rhodium-catalyzed tandem reactions in aqueous media have also been developed, highlighting a move towards more sustainable processes. organic-chemistry.org

Other Metals (Nickel, Iridium, etc.): Nickel-catalyzed reductive cyclizations represent a powerful method for the enantioselective synthesis of indanones from enones. organic-chemistry.org Iridium catalysts have also been utilized in the synthesis of indanones, expanding the range of available catalytic systems. researchgate.net

The table below summarizes various transition metal-catalyzed approaches applicable to the synthesis of the indanone scaffold.

| Catalyst Type | Reaction Type | Potential Application for Target Compound |

| Palladium (Pd) | Carbonylative Cyclization, Heck Reaction | Cyclization of a halogenated phenylpropene precursor. organic-chemistry.orgacs.org |

| Rhodium (Rh) | C-H Activation, [4+1] Cycloaddition | Annulation of a substituted aromatic with an alkene. organic-chemistry.org |

| Nickel (Ni) | Reductive Cyclization | Enantioselective synthesis of a chiral indanone intermediate. organic-chemistry.org |

| Iridium (Ir) | C-H Functionalization | Directed synthesis of the indanone core. researchgate.net |

Organocatalysis provides a metal-free alternative for the synthesis of complex molecules, often with high stereoselectivity and under mild, environmentally benign conditions. rsc.org In the context of indanone synthesis, organocatalysts can be employed for intramolecular cyclizations. For example, L-proline has been shown to be an effective catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to form indanones. rsc.org This approach avoids the use of transition metals and offers a greener synthetic pathway. rsc.org A suitably substituted 2-vinylbenzaldehyde (B1595024) precursor could thus be cyclized to form the 7-fluoro-4-hydroxy-indanone skeleton. Brønsted acid catalysis is another organocatalytic strategy that can be used for the C3-functionalization of indoles with various electrophiles, a reaction type that showcases the utility of organocatalysis in building molecular complexity. rsc.org

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. researchgate.netnih.gov For the synthesis of this compound, biocatalysis could be particularly valuable for the introduction of the hydroxyl group.

Enzymes such as dioxygenases and monooxygenases are capable of highly selective C-H hydroxylation. nih.govresearchgate.net For example, naphthalene dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO) have been used for the regiospecific and stereoselective hydroxylation of 1-indanone. nih.govasm.org NDO, for instance, oxidizes 1-indanone primarily to 3-hydroxy-1-indanone. nih.gov While this introduces a hydroxyl at a different position than in the target molecule, it demonstrates the principle. A directed evolution or screening approach could identify an enzyme capable of hydroxylating a 7-fluoro-1-indanone precursor specifically at the C4 position. This enzymatic step could potentially replace a multi-step chemical process for installing the hydroxyl group, thereby increasing efficiency and reducing waste. researchgate.netnih.gov

Green Chemistry Principles in Synthetic Route Development for this compound

The development of synthetic routes for pharmaceuticals and their intermediates is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govtandfonline.comjocpr.com Key considerations include maximizing atom economy, using safer solvents and reagents, improving energy efficiency, and minimizing waste. mdpi.com

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. mdpi.com Synthetic strategies with high atom economy, such as addition and cycloaddition reactions, are preferable to those that generate significant stoichiometric byproducts, like many substitution or elimination reactions.

In the context of synthesizing this compound, a comparison of potential routes reveals differences in atom economy:

Classical Friedel-Crafts Acylation: A route involving the intramolecular cyclization of a 3-arylpropionic acid, often promoted by an acid like PPA, generates water as the primary byproduct. This represents a relatively high atom economy for the key cyclization step.

C₉H₇FO₃ (Precursor) → C₉H₇FO₂ (Product) + H₂O (Byproduct)

Catalytic Annulation Reactions: Modern transition-metal-catalyzed annulations, such as a [4+1] cycloaddition, can be designed to be highly atom-economical, incorporating all atoms from the reactants into the final product. organic-chemistry.org

Reaction efficiency is also enhanced by minimizing the number of synthetic steps, using catalytic instead of stoichiometric reagents, and choosing reactions that proceed with high yields and selectivity. tandfonline.com The use of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve process efficiency and reduce solvent use and waste generation. acs.orgnih.gov For instance, a tandem Michael addition/Heck cyclization to form the indanone core would be a highly efficient and atom-economical approach. acs.org

Solvent Selection and Waste Minimization

Solvent Selection in Key Synthetic Steps

The probable synthetic route to this compound likely involves the formation of a substituted phenylpropionic acid followed by an intramolecular Friedel-Crafts cyclization, and potentially a demethylation step to reveal the hydroxyl group.

Friedel-Crafts Acylation and Alkylation:

Traditional Friedel-Crafts reactions for the synthesis of indanone precursors often employ halogenated solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), and benzene (B151609). For instance, the synthesis of 7-fluoro-1-indanone, a likely precursor, has been reported using benzene and dichloroethane. chemicalbook.com While these solvents are effective due to their inertness and ability to dissolve the reactants and catalysts, they are associated with significant environmental and health concerns.

Efforts to replace these hazardous solvents have led to the exploration of greener alternatives. Nitromethane has been shown to offer good selectivity in some Friedel-Crafts acylations. orgsyn.org More sustainable options include the use of ionic liquids, which can serve as both the solvent and the catalyst, and can often be recycled. researchgate.net In some cases, solvent-free conditions have been successfully applied, particularly in aldol (B89426) condensation reactions leading to indanone precursors, which significantly reduces the waste stream. gordon.edutandfonline.com

Cyclization to the Indanone Core:

The intramolecular Friedel-Crafts cyclization of arylpropionic acids is a key step in forming the indanone ring system. This reaction is frequently carried out using strong acids like polyphosphoric acid (PPA), often at high temperatures. nih.gov While effective, the use of PPA in large quantities presents challenges in terms of workup and waste disposal.

Greener alternatives to PPA are being investigated. Metal triflates, for example, have been used as recyclable catalysts for this cyclization, sometimes in conjunction with ionic liquids or under microwave irradiation to reduce reaction times and energy consumption. researchgate.net In certain rhodium-catalyzed tandem reactions for the synthesis of substituted indanones, water has been successfully employed as the sole solvent, representing a significant advancement in sustainable synthesis. organic-chemistry.orgacs.org

Demethylation:

If a methoxy-substituted precursor is used, a demethylation step is required to yield the final 4-hydroxy group. This is often achieved using strong acids like HBr in acetic acid or Lewis acids such as aluminum chloride. The choice of solvent for these reactions is critical to ensure reaction efficiency and to facilitate product isolation. While traditional methods may use chlorinated solvents, the trend is moving towards higher-boiling, less toxic solvents, or exploring catalytic methods that can proceed under milder conditions and in more benign media.

Below is an interactive data table summarizing solvent selection for key reactions in indanone synthesis:

| Reaction Step | Traditional Solvents | Greener Alternatives | Key Considerations |

|---|---|---|---|

| Friedel-Crafts Acylation/Alkylation | Benzene, Dichloromethane (DCM), Dichloroethane (DCE) | Nitromethane, Ionic Liquids, 4-Methyltetrahydropyran (4-MeTHP), Solvent-free | Solubility of reactants and catalyst, reaction temperature, catalyst compatibility, potential for solvent to act as a reactant. |

| Intramolecular Cyclization | High concentrations of Polyphosphoric Acid (PPA), Chlorobenzene | Water (with appropriate catalyst), Ionic Liquids, Toluene | Acid strength of the medium, reaction temperature, potential for side reactions, ease of product separation. |

| Demethylation | Dichloromethane, Acetic Acid | Higher-boiling point ethers, Solvent-free (with specific reagents) | Reagent solubility, reaction temperature, prevention of side reactions with the solvent. |

Strategies for Waste Minimization

Beyond solvent substitution, several other strategies can be employed to minimize waste in the synthesis of this compound.

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. For instance, employing catalytic Lewis acids or solid acid catalysts in Friedel-Crafts reactions reduces the amount of acidic waste generated during workup. researchgate.net Similarly, catalytic transfer hydrogenation for the reduction of precursors is preferable to methods that use stoichiometric metal hydrides.

One-Pot Reactions: Combining multiple synthetic steps into a single "one-pot" process can significantly reduce waste by eliminating the need for intermediate workup and purification steps. This reduces the consumption of solvents, chromatography materials, and energy. The synthesis of indanones from benzoic acids has been demonstrated in a one-pot process involving Friedel-Crafts acylation and subsequent intramolecular alkylation. beilstein-journals.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of waste minimization. Reactions with high atom economy, such as addition and cyclization reactions, are preferable to substitution and elimination reactions that generate stoichiometric byproducts.

Reduction of Aqueous Waste: The synthesis of 7-fluoro-1-indanone, for example, involves extensive aqueous workup with multiple extractions and washes, generating a significant volume of aqueous waste. chemicalbook.com Optimizing reaction conditions to improve selectivity and conversion can reduce the need for extensive purification. Furthermore, exploring extraction solvents that are more environmentally friendly and have lower water solubility can minimize the volume of contaminated aqueous streams.

Solvent Recycling: When the use of organic solvents is unavoidable, implementing solvent recycling protocols can significantly reduce the environmental footprint of the synthesis. This requires careful selection of solvents with appropriate boiling points and stability under reaction and distillation conditions.

The following table summarizes waste minimization strategies applicable to the synthesis of the target compound and its precursors:

| Strategy | Application in Synthesis | Impact on Waste Reduction |

|---|---|---|

| Use of Catalytic Reagents | Replacing stoichiometric Lewis acids in Friedel-Crafts reactions with catalytic amounts of metal triflates or solid acids. | Reduces acidic waste streams and the need for neutralization steps. |

| One-Pot Syntheses | Combining acylation and cyclization steps without isolating the intermediate. | Minimizes solvent use for workup and purification, and reduces material losses. |

| High Atom Economy Reactions | Prioritizing addition and cyclization reactions over substitution reactions. | Reduces the formation of inorganic salts and other stoichiometric byproducts. |

| Solvent-Free Reactions | Performing solid-state or melt reactions where possible, such as in certain condensation steps. | Eliminates solvent waste entirely for that step. |

| Water as a Solvent | Utilizing water-soluble catalysts for reactions like rhodium-catalyzed cyclizations. | Replaces organic solvents with an environmentally benign medium. |

By carefully considering solvent selection and implementing waste minimization strategies throughout the synthetic route, the production of this compound can be made more sustainable and environmentally responsible.

Reactivity Profiles and Derivatization Strategies of 7 Fluoro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One

Chemical Transformations of the Ketone Carbonyl Group

The ketone carbonyl group at the 1-position of the indanone ring is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electronic effects of the fused aromatic ring and its substituents.

Nucleophilic Additions and Reductions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using a variety of reducing agents, with the stereochemical outcome being a key consideration.

For instance, the reduction of similar hydroxyketone systems with sodium borohydride (B1222165) can proceed with high diastereoselectivity. rsc.org In the case of 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one, the presence of the neighboring hydroxyl group can direct the approach of the hydride reagent, leading to the preferential formation of one diastereomer of the corresponding diol. This is often achieved through the formation of a chelated intermediate, which sterically hinders one face of the carbonyl group.

| Reactant | Reagent | Product | Diastereomeric Ratio |

| 2-hydroxy-1-indanone derivative | Sodium Borohydride | trans-diol derivative | High diastereoselectivity |

Table 1: Example of a Diastereoselective Reduction of a Hydroxy Indanone. rsc.org

Other nucleophilic additions, such as those involving organometallic reagents like Grignard reagents, are also anticipated to occur at the carbonyl carbon. These reactions would lead to the formation of tertiary alcohols, further expanding the molecular diversity of derivatives obtainable from this scaffold.

Condensation Reactions (e.g., Claisen-Schmidt reaction for chalcone (B49325) derivatives)

The α-methylene group adjacent to the ketone carbonyl is acidic and can be deprotonated to form an enolate. This enolate can then participate in condensation reactions with aldehydes and ketones. A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones, a class of compounds with a wide range of biological activities. researchgate.net

In a typical Claisen-Schmidt reaction, the indanone is treated with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or piperidine (B6355638). usm.my This reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the corresponding 2-benzylidene-1-indanone (B110557) derivative. The choice of solvent and base can influence the reaction rate and yield.

| Ketone | Aldehyde | Catalyst | Product |

| 1-Indanone (B140024) | Substituted Benzaldehyde | Piperidine | Indanone-based chalcone |

Table 2: General Scheme for the Synthesis of Indanone-Based Chalcones via Claisen-Schmidt Condensation. usm.my

The synthesis of fluorinated chalcone derivatives has been reported, highlighting the utility of fluorinated building blocks in the preparation of these compounds. researchgate.net

Reactions Involving the Aromatic Hydroxyl Functionality

The phenolic hydroxyl group at the 4-position is another key site for derivatization, allowing for the introduction of various functional groups through alkylation, acylation, and other transformations.

Alkylation and Acylation Reactions

The hydroxyl group can be readily alkylated to form the corresponding ether. A common method for this transformation is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base, such as potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, the methylation of the closely related 7-hydroxy-4-methylindanone has been achieved using methyl iodide and potassium carbonate. nih.gov

| Reactant | Reagent | Product |

| 7-hydroxy-4-methylindanone | Methyl Iodide, Potassium Carbonate | 7-methoxy-4-methylindanone |

Table 3: Example of Alkylation of a Hydroxy Indanone. nih.gov

Similarly, acylation of the hydroxyl group to form an ester can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine.

Oxidation Reactions

Reactivity at the Fluorinated Aromatic Position

The fluorine atom at the 7-position influences the electronic properties of the aromatic ring and can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the fluorinated position is significantly enhanced by the presence of the electron-withdrawing ketone group.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups. Fluorine, being highly electronegative, activates the ring towards nucleophilic attack through its strong inductive effect, which helps to stabilize the Meisenheimer complex. stackexchange.com This effect often makes fluoroarenes more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts, despite fluoride (B91410) being a poorer leaving group in other substitution reactions. stackexchange.comlibretexts.org

For instance, the nucleophilic aromatic substitution of 5-fluoro-1-indanone (B1345631) with morpholine (B109124) has been reported, demonstrating the feasibility of displacing a fluorine atom from the indanone scaffold with a nucleophile. researchgate.net It is expected that the fluorine at the 7-position of this compound would exhibit similar reactivity, allowing for the introduction of a variety of nucleophiles at this position.

| Reactant | Nucleophile | Product |

| 5-fluoro-1-indanone | Morpholine | 5-morpholino-1-indanone |

Table 4: Example of Nucleophilic Aromatic Substitution on a Fluoroindanone. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with arylboronic acids)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the most viable handle for such transformations is the phenolic hydroxyl group. While direct C-F bond activation of aryl fluorides for cross-coupling is possible, it typically requires electron-deficient aromatic systems and specific catalytic setups. rsc.org A more conventional and reliable strategy involves the conversion of the hydroxyl group into a highly reactive trifluoromethanesulfonate (B1224126) (triflate, OTf) ester.

This conversion turns the weakly acidic hydroxyl group into an excellent leaving group, amenable to standard cross-coupling conditions. The resulting aryl triflate can then participate in a variety of palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling with arylboronic acids to form biaryl structures. ysu.am The general reaction scheme involves the reaction of the indanone triflate with an arylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid in the transmetalation step |

| Solvent | Toluene (B28343), Dioxane, THF/H₂O | Solubilizes reactants and influences reaction rate |

The reaction tolerates a wide range of functional groups on the arylboronic acid partner, allowing for the synthesis of a diverse library of 4-aryl-7-fluoro-1-indanone derivatives.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Indanone Systems

The fluorine atom at the C-7 position of the indanone is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enabled by the presence of the strongly electron-withdrawing carbonyl group at the C-1 position, which is para to the fluorine atom. This geometric arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy for the substitution. imperial.ac.uk

A variety of nucleophiles can be employed to displace the fluoride ion, including amines, alkoxides, thiolates, and carbanions. nih.govnih.gov The reaction is typically promoted by a base and proceeds under relatively mild conditions. For example, reaction with secondary amines like morpholine or piperidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMSO or DMF would yield the corresponding 7-amino-4-hydroxy-1-indanone derivatives. nih.gov

The general mechanism involves two steps:

Addition of the nucleophile to the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate.

Elimination of the fluoride ion, which restores the aromaticity of the ring and yields the substituted product.

This SNAr reactivity provides a direct route to functionalize the C-7 position, introducing diverse substituents that can significantly alter the molecule's properties. unc.edunih.gov

Electrophilic Aromatic Substitution on the Indanone Ring System

Electrophilic aromatic substitution (EAS) allows for the introduction of substituents directly onto the aromatic portion of the indanone ring. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

The substituents exert the following influences:

-OH group (at C-4): A strongly activating, ortho, para-directing group. ijrar.org

-F group (at C-7): A deactivating, ortho, para-directing group.

Acyl group (-C=O): A strongly deactivating, meta-directing group relative to its position on the ring.

Alkyl portion (fused ring): A weakly activating, ortho, para-directing group.

The hydroxyl group is the most powerful activating group and will therefore dominate the regioselectivity of the reaction. ijrar.org It directs incoming electrophiles to the positions ortho (C-3, C-5) and para (C-7) to itself. Since the C-3 and C-7 positions are already substituted, the primary site for electrophilic attack is the C-5 position. The fluorine atom's directing effect to C-6 is weaker and overridden by the powerful hydroxyl group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to yield predominantly the 5-substituted derivative. nih.gov

Table 2: Predicted Outcome of EAS Reactions

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-fluoro-4-hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one |

| Bromination | Br₂, FeBr₃ | 5-bromo-7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl-7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one |

Strategies for Synthetic Derivatization and Analogue Preparation for Research

The aliphatic portion of the indanone ring offers further opportunities for derivatization, primarily at the C-2 position, which is alpha to the carbonyl group. The protons at this position are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles. nih.gov

Alkylation: The enolate can be alkylated by treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce a substituent at the C-2 position. nih.gov

Aldol Condensation: Reaction of the enolate with aldehydes or ketones results in an aldol addition product, forming a new C-C bond at the C-2 position and introducing a β-hydroxy carbonyl moiety. liv.ac.uk

Fluorination: Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can react with the enolate to install an additional fluorine atom at the C-2 position, creating an α-fluoro-α-substituted indanone. beilstein-journals.org

Modifications at the C-3 position are less direct and typically require multi-step synthetic sequences, often starting from different precursors. organic-chemistry.org

The existing fluorine and hydroxyl groups are key handles for derivatization.

Hydroxyl Group Functionalization: The phenolic hydroxyl group at C-4 is a versatile site for modification.

Etherification: Using the Williamson ether synthesis, the hydroxyl group can be deprotonated with a base (e.g., K₂CO₃, NaH) and reacted with an alkyl halide to form ethers. For example, reaction with methyl iodide yields 7-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one. prepchem.com

Esterification: The hydroxyl group can be readily converted to esters by reaction with acyl chlorides or carboxylic anhydrides under basic conditions.

Conversion to Triflates: As discussed in section 3.3.1, reaction with triflic anhydride (B1165640) (Tf₂O) provides the corresponding triflate, a crucial intermediate for cross-coupling reactions. nih.gov

Fluorine Group Functionalization: The primary route for modifying the C-7 position via the fluorine atom is through nucleophilic aromatic substitution, as detailed in section 3.3.2. This reaction allows for the replacement of fluorine with a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, providing a powerful tool for late-stage functionalization and the generation of diverse analogues for research purposes.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on This compound are not extensively reported. While general physicochemical properties can be predicted by computational software, in-depth research articles covering the specific electronic structure, conformational landscapes, and reaction mechanisms for this particular molecule are not publicly available at this time.

Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline based on existing, verifiable research. Generating content for the specified sections would require extrapolating from different molecules or creating speculative data, which would compromise the scientific accuracy and integrity of the article.

For context, computational studies on related indanone frameworks and other fluorinated aromatic compounds have been conducted. These studies utilize methods like Density Functional Theory (DFT) to explore molecular orbitals, predict reactivity, and analyze conformational preferences. However, due to the precise influence of substituent placement on a molecule's electronic and structural properties, the findings from one compound cannot be directly and accurately applied to a distinct isomer like this compound without conducting a dedicated study on the molecule itself.

Computational and Theoretical Investigations of 7 Fluoro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One

Reaction Mechanism Elucidation via Computational Modeling

Reaction Coordinate Mapping

Reaction coordinate mapping is a fundamental computational technique used to elucidate the mechanism of a chemical reaction by identifying the lowest energy path from reactants to products. This pathway, known as the minimum energy path (MEP), traverses a transition state, which represents the highest energy barrier that must be overcome for the reaction to occur. For a molecule like 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one, reaction coordinate mapping can provide insights into its synthesis, stability, and potential degradation pathways.

A computational study of this cyclization reaction would involve mapping the reaction coordinate as a function of the bond-forming distance between the acylium ion and the aromatic ring, as well as the associated changes in bond angles and dihedral angles. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to calculate the energy of the system at various points along the reaction coordinate. The resulting energy profile would reveal the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility.

Illustrative Data Table: Hypothetical Energy Profile for the Intramolecular Cyclization to form this compound

| Reaction Coordinate (Å) | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 3.5 (Reactant) | 0.0 | C-C distance > 3.5 Å |

| 3.0 | 5.2 | C-C distance ~ 3.0 Å |

| 2.5 (Transition State) | 15.8 | C-C distance ~ 2.5 Å, planarization of acylium group |

| 2.0 | 8.1 | C-C distance ~ 2.0 Å |

| 1.5 (Product) | -5.4 | C-C bond formed |

Note: This table is illustrative and based on general principles of Friedel-Crafts reactions. The values are not derived from actual computations on this compound.

Theoretical Structure-Reactivity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. For this compound, these studies can help in understanding how the fluorine and hydroxyl substituents influence its properties and in designing new derivatives with desired characteristics.

Quantitative Structure-Reactivity Relationship (QSRR) modeling involves the development of mathematical equations that relate the chemical structure of a series of compounds to their reactivity. While no specific QSRR models for this compound have been published, we can infer the approach from studies on other indanone derivatives.

A hypothetical QSRR study on a series of substituted indanones could involve calculating various molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). These descriptors would then be correlated with an experimental measure of reactivity, such as the rate constant for a particular reaction, using statistical methods like multiple linear regression or partial least squares.

For this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group would be key descriptors influencing its reactivity.

Illustrative Data Table: Hypothetical QSRR Descriptors for Indanone Derivatives

| Compound | log(k) | HOMO (eV) | Atomic Charge on Carbonyl Carbon |

| 1-Indanone (B140024) | -2.5 | -6.2 | +0.45 |

| 4-Hydroxy-1-indanone | -2.1 | -5.9 | +0.42 |

| 7-Fluoro-1-indanone (B1273118) | -2.9 | -6.5 | +0.48 |

| This compound | -2.4 (Predicted) | -6.1 | +0.46 |

Note: This table is for illustrative purposes to demonstrate the concept of QSRR. The values are hypothetical.

Molecular similarity analysis is a computational tool used to compare the similarity of molecules based on their structural and electronic properties. In the context of reaction pathways, it can be used to predict the reactivity of a new compound by comparing it to known compounds with established reaction profiles.

To assess the potential reaction pathways of this compound, one could perform a similarity analysis against a database of compounds with known reactivity. The analysis would likely compare molecular fingerprints, 3D shape, and electrostatic potential. If this compound shows high similarity to compounds that undergo specific types of reactions (e.g., aldol (B89426) condensation, oxidation, reduction), it can be inferred that it may exhibit similar reactivity. The presence of the ketone and phenol (B47542) functionalities suggests a rich and varied chemistry for this molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. Although this compound does not have a defined biological target, we can explore its potential binding modes with hypothetical or known enzyme active sites where indanone scaffolds have shown activity. For instance, some indanone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) nih.gov.

A molecular docking study of this compound into the active site of a theoretical enzyme target would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then explore various possible binding poses and score them based on the predicted binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. The 4-hydroxy group could act as a hydrogen bond donor and acceptor, while the 7-fluoro group could participate in halogen bonding or alter the electronic landscape of the aromatic ring, influencing π-π stacking interactions. Computational investigations on other indanone derivatives have shown that such interactions are crucial for their binding affinity nih.gov.

Illustrative Data Table: Hypothetical Docking Results of this compound with a Theoretical Kinase Target

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -8.2 | Lys72, Glu91, Leu135 | 4-OH with Glu91, C=O with Lys72 |

| 2 | -7.5 | Val23, Ala45, Phe146 | 4-OH with backbone CO of Val23 |

| 3 | -6.9 | Ile10, Met105 | None |

Note: This table is a hypothetical representation of docking results to illustrate the type of information that can be obtained.

Role As a Strategic Intermediate in Multi Step Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products

Currently, there is limited specific information available in publicly accessible scientific literature detailing the direct application of 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one as a precursor in the total synthesis of complex natural products. The synthesis of natural products often involves intricate molecular frameworks, and the choice of starting materials is critical for the efficiency and success of the synthetic route.

The indanone core, in general, is a structural component found in some natural products, and its derivatives are frequently employed as key intermediates. The unique substitution pattern of this compound, with its distinct electronic and steric properties, suggests its potential utility in this field. The fluorine atom can influence the conformation and biological activity of the final natural product, while the hydroxyl and ketone groups provide handles for further functionalization and ring-forming reactions. Future research in natural product synthesis may yet uncover specific applications for this particular fluorinated indanone derivative.

Building Block for Advanced Pharmaceutical Scaffolds and Chemical Probes

The development of new pharmaceutical agents often relies on the use of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets with high affinity. The 1-indanone (B140024) skeleton is recognized as such a scaffold, and its derivatives have been explored for a wide range of therapeutic activities, including antiviral, anti-inflammatory, and anticancer properties. beilstein-journals.org

While specific pharmaceutical scaffolds derived directly from this compound are not extensively documented in the available literature, the general class of fluorinated indanones is of significant interest in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydroxyl group on the this compound scaffold can act as a key hydrogen bond donor or can be further modified to modulate the pharmacological profile of the resulting molecule.

The versatility of this building block allows for its incorporation into larger, more complex molecules, making it a valuable tool for generating libraries of compounds for high-throughput screening and drug discovery programs. Chemical probes, which are essential tools for studying biological processes, can also be synthesized using this intermediate, with the fluorine atom potentially serving as a reporter for imaging studies.

Convergent and Divergent Synthetic Strategies Utilizing this compound

Convergent and divergent synthesis are powerful strategies in organic chemistry for the efficient construction of a variety of molecules from a common intermediate. A convergent approach involves the synthesis of molecular fragments that are then combined, while a divergent strategy starts with a common precursor that is elaborated into a range of different products.

There is a lack of specific, detailed examples in the current scientific literature of convergent or divergent synthetic strategies that explicitly utilize this compound. However, the trifunctional nature of this compound makes it an ideal candidate for such synthetic designs.

Hypothetical Divergent Synthesis:

A potential divergent synthetic strategy could involve the selective reaction at one of the three functional groups of this compound. For example, the hydroxyl group could be alkylated, acylated, or converted to a leaving group for nucleophilic substitution. The ketone could undergo reactions such as reduction, olefination, or addition of organometallic reagents. The aromatic ring could also be subject to further electrophilic substitution, although the existing substituents would direct the position of new groups. By systematically exploring these transformations, a diverse library of indanone derivatives could be generated from this single starting material.

Hypothetical Convergent Synthesis:

In a convergent approach, this compound could be modified to create a key fragment that is then coupled with other synthesized fragments. For instance, the ketone could be converted into a reactive enone system, which could then participate in a Michael addition with a separately prepared nucleophilic fragment. Alternatively, the hydroxyl group could be used to link to another molecular component via an ether or ester linkage.

While these strategies are plausible based on the chemical nature of the compound, their practical application and optimization would require further experimental investigation. The development of such synthetic routes would significantly enhance the utility of this compound as a versatile intermediate in organic synthesis.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization of 7 Fluoro 4 Hydroxy 2,3 Dihydro 1h Inden 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides invaluable information about the connectivity and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the initial mapping of the molecular framework.

For 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one, the ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons of the five-membered ring and the aromatic protons on the benzene (B151609) ring. The protons at C2 and C3 typically appear as triplets around δ 2.7-3.2 ppm. The two aromatic protons will appear as doublets in the aromatic region (δ 6.5-7.5 ppm), with their exact shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom.

The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C1) is characteristically found far downfield (δ > 190 ppm). The aromatic carbons are observed in the δ 110-160 ppm range, with their shifts influenced by the attached functional groups and the fluorine atom, which induces characteristic C-F coupling. The aliphatic carbons (C2 and C3) resonate in the upfield region (δ 25-40 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

This data is predicted based on known substituent effects and data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~204.5 |

| 2 | ~3.15 (t, J = 5.9 Hz) | ~36.5 |

| 3 | ~2.75 (t, J = 5.9 Hz) | ~25.8 |

| 3a | - | ~134.0 |

| 4 | - | ~155.0 (d, ¹JCF ≈ 245 Hz) |

| 5 | ~7.05 (d, J = 8.5 Hz) | ~115.5 (d, ²JCF ≈ 22 Hz) |

| 6 | ~7.40 (d, J = 8.5 Hz) | ~125.0 (d, ³JCF ≈ 8 Hz) |

| 7 | - | ~118.0 (d, ⁴JCF ≈ 3 Hz) |

| 7a | - | ~154.5 |

| 4-OH | ~5.5 (s, broad) | - |

d = doublet, t = triplet, s = singlet, J = coupling constant in Hz.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. tamu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For the target molecule, COSY would show a clear correlation between the aliphatic protons at C2 and C3, and a correlation between the two adjacent aromatic protons at C5 and C6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.com It allows for the unambiguous assignment of each protonated carbon atom by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, the aliphatic protons at C3 would show HMBC correlations to the carbonyl carbon (C1) and the aromatic quaternary carbon (C3a), while the aromatic proton H5 would show correlations to C4, C7, and C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the C3 protons and the aromatic proton at C4, confirming the planar fused-ring structure.

Table of Expected Key 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons (for HSQC/HMBC) | Information Gained |

| COSY | H2 ↔ H3 | - | Confirms C2-C3 bond connectivity. |

| H5 ↔ H6 | - | Confirms C5-C6 bond in the aromatic ring. | |

| HSQC | H2 | C2 | Assigns C2 resonance. |

| H3 | C3 | Assigns C3 resonance. | |

| H5 | C5 | Assigns C5 resonance. | |

| H6 | C6 | Assigns C6 resonance. | |

| HMBC | H2, H3 | C1, C3a | Confirms indanone ring structure. |

| H5 | C3a, C4, C7 | Links aromatic and aliphatic parts. | |

| H6 | C4, C7a | Confirms aromatic ring substitutions. |

Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable analytical tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. youtube.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For an aromatic fluoride (B91410) (Ar-F) like the one in this compound, the chemical shift is expected to be in the range of -100 to -140 ppm relative to a CFCl₃ standard. researchgate.net

Furthermore, the fluorine nucleus will couple with nearby protons, providing additional structural confirmation. In this case, the fluorine at C7 would exhibit coupling to the aromatic protons at C6 (ortho coupling, ³JHF, typically 6–10 Hz) and C5 (meta coupling, ⁴JHF, typically 0–3 Hz). These coupling patterns in both the ¹H and ¹⁹F spectra are diagnostic for the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For C₉H₇FO₂, the calculated monoisotopic mass is 166.0430 Da. libretexts.org HRMS can confirm this mass with high precision (typically within 5 ppm), providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide insight into the molecule's structure. nih.gov The fragmentation pattern is a reproducible fingerprint that helps to confirm the arrangement of atoms. For this compound, characteristic fragmentation pathways are expected. libretexts.orgchemguide.co.uk

Predicted HRMS Fragmentation Data

| m/z (Da) | Formula of Fragment | Possible Loss from Parent Ion (M) |

| 166.0430 | [C₉H₇FO₂]⁺˙ | M (Molecular Ion) |

| 138.0481 | [C₈H₇FO]⁺˙ | Loss of CO |

| 137.0246 | [C₈H₄FO]⁺ | Loss of C₂H₅ |

| 110.0141 | [C₇H₃FO]⁺˙ | Loss of C₂H₄ |

A likely primary fragmentation step is the retro-Diels-Alder reaction on the five-membered ring, leading to the loss of ethene (C₂H₄, 28 Da). Another common fragmentation for ketones is the loss of carbon monoxide (CO, 28 Da).

X-ray Crystallography for Solid-State Structural Determination of Novel Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms can be determined, yielding accurate bond lengths, bond angles, and information on intermolecular interactions. tamu.edu

While the specific crystal structure of this compound is not publicly available, the structure of the closely related analogue, 4-hydroxyindan-1-one, has been reported. instanano.com It is expected that the title compound would exhibit similar structural features. The fused ring system is largely planar, and in the crystal lattice, molecules would be linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. The introduction of the fluorine atom at the C7 position is not expected to dramatically alter the core geometry but may influence the crystal packing through dipole-dipole or other weak intermolecular interactions.

Crystallographic Data for the Analogue 4-Hydroxyindan-1-one tamu.edu

| Parameter | Value |

| Chemical Formula | C₉H₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5890 |

| b (Å) | 8.6160 |

| c (Å) | 13.9435 |

| β (°) | 116.738 |

| Volume (ų) | 1457.98 |

| Z (molecules/cell) | 8 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in Research Syntheses

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by vibrating chemical bonds. nih.gov

For this compound, FT-IR and Raman spectra would provide clear signatures for its key functional groups. These techniques are particularly useful for monitoring the progress of a synthesis, for example, by observing the appearance of the ketone C=O band or the disappearance of a precursor's functional group band.

Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3200-3550 | O-H stretch (hydrogen-bonded) | Strong, Broad | Weak |

| 3000-3100 | Aromatic C-H stretch | Medium | Medium-Strong |

| 2850-3000 | Aliphatic C-H stretch | Medium | Medium-Strong |

| ~1685 | C=O stretch (aromatic ketone) | Strong | Medium |

| 1580-1610 | C=C aromatic ring stretch | Medium-Strong | Strong |

| 1200-1300 | C-O stretch (phenol) | Strong | Weak |

| 1100-1250 | C-F stretch (aromatic) | Strong | Weak |

The strong, broad O-H stretching band in the IR spectrum is characteristic of a hydrogen-bonded hydroxyl group. wpmucdn.com The C=O stretch of the ketone conjugated with the aromatic ring is expected at a lower wavenumber (around 1685 cm⁻¹) compared to a simple aliphatic ketone. wpmucdn.comlibretexts.org The aromatic C=C stretching vibrations will be prominent in both spectra, while the C-F stretch typically gives a strong band in the IR spectrum.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Samples

In the research and development of novel compounds such as this compound and its derivatives, the establishment of robust analytical methods is paramount for ensuring the purity, stability, and characterization of synthesized materials. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), serve as indispensable tools for the separation of complex mixtures and the assessment of sample purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile and thermally sensitive compounds. amazonaws.com The development of an effective HPLC method for this compound requires a systematic approach to optimize various chromatographic parameters to achieve high resolution, good peak shape, and reliable quantification. vscht.cz

The initial phase of method development involves understanding the physicochemical properties of the target analyte, such as its polarity, solubility, and pKa. amazonaws.com For this compound, a substituted indanone, reversed-phase HPLC is often the first choice. sigmaaldrich.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The selection of the column is a critical first step; a C18 column is a common starting point for many hydrophobic compounds. sigmaaldrich.com

Optimization of the mobile phase composition, which typically consists of an aqueous component (like water with a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol), is crucial for achieving the desired separation. The pH of the aqueous phase can significantly influence the retention time and peak shape of ionizable compounds. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate compounds with a wide range of polarities. vscht.cz

Detector selection is based on the chromophoric properties of the analyte. Given the aromatic nature of this compound, a UV-Vis or Photodiode Array (PDA) detector would be suitable for detecting the compound and assessing peak purity. researchgate.net

A typical HPLC method development workflow would involve screening various columns and mobile phase conditions to find the optimal parameters for the separation of the main compound from any impurities or degradation products. vscht.cz

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatography System | Standard analytical instrumentation. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A common reversed-phase column suitable for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent ionization state of the analyte. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient | 5% B to 95% B over 20 minutes | A broad gradient to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | PDA Detector at 254 nm | The aromatic ring of the indanone structure is expected to absorb UV light. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds. phcog.com In the context of the synthesis of this compound, GC-MS is particularly useful for identifying and quantifying volatile byproducts, residual solvents, or starting materials that may be present in the final research sample. researchgate.net The high sensitivity and specificity of the mass spectrometer allow for the definitive identification of these trace-level impurities. nih.gov